Adamantane-2,6-dione

Descripción general

Descripción

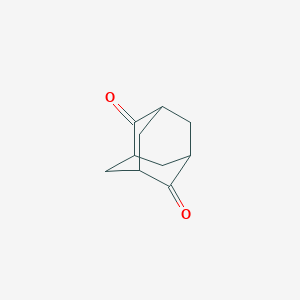

Adamantane-2,6-dione is an organic compound with the molecular formula C₁₀H₁₂O₂ It is a derivative of adamantane, a tricyclic hydrocarbon known for its diamond-like structure this compound features two ketone groups at the 2 and 6 positions of the adamantane framework, making it a diketone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adamantane-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of adamantane using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of adamantane using environmentally friendly oxidants. The process is optimized to ensure high efficiency and minimal by-products. Advanced techniques such as continuous flow reactors may be employed to scale up the production while maintaining product quality.

Análisis De Reacciones Químicas

Types of Reactions: Adamantane-2,6-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the diketone to diols.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various substituted adamantane derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Adamantane-2,6-dione is characterized by the molecular formula and exhibits a rigid structure typical of adamantane derivatives. The compound's stability and symmetry contribute to its utility in various applications, particularly in medicinal chemistry and polymer science.

Antiviral Activity

This compound has been investigated for its potential antiviral properties. Research indicates that derivatives of adamantane, including this compound, can inhibit the influenza virus by blocking the M2 ion channel. This mechanism is crucial for viral replication, making these compounds valuable in the development of antiviral therapies.

- Case Study : A study synthesized novel adamantane-substituted piperidine derivatives that showed significant activity against rimantadine-resistant strains of influenza A virus. The most potent compounds displayed an IC50 value of 7.7 μM against the 2016 Orenburg strain of H1N1 .

Drug Development

The structural characteristics of this compound allow for modifications that enhance biological activity. Compounds derived from this dione have been used as scaffolds in drug design, particularly for neuroprotective agents and treatments for neurodegenerative diseases.

- Example : Adamantane derivatives like amantadine have been successfully used as antiviral drugs and are being explored further for their neuroprotective effects .

Polymer Chemistry

This compound is utilized in polymer formulations due to its ability to enhance thermal stability and mechanical properties. The incorporation of adamantyl groups into polymers can improve their performance in various applications.

- Example : Polymers containing adamantane structures have been patented for use as thermally stable lubricants and as components in advanced materials .

Synthesis of Advanced Materials

The unique properties of this compound facilitate the synthesis of advanced materials with specific functionalities. Its derivatives can be integrated into nanomaterials or used as building blocks for complex organic structures.

Synthetic Routes

Recent advancements in synthetic methodologies have improved the accessibility of this compound and its derivatives. One notable method includes a one-pot synthesis approach that streamlines the production process while maintaining high yields.

- Research Findings : Improvements in the synthesis process have been documented, showcasing efficient routes to obtain this compound monoketals and other derivatives .

Versatile Building Blocks

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide range of functionalized compounds.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of adamantane-2,6-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug design, this compound derivatives may target specific enzymes or receptors, modulating their function and leading to therapeutic effects.

Comparación Con Compuestos Similares

- Adamantane-2,4-dione

- Adamantane-2,8-dione

- Adamantanone

Actividad Biológica

Adamantane-2,6-dione, a derivative of adamantane, has garnered attention in recent years due to its potential biological activities. This compound, with the chemical formula CHO, exhibits properties that may contribute to various therapeutic applications. This article explores the biological activity of this compound through a detailed examination of its mechanisms, efficacy against pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique adamantane framework, which provides a rigid structure conducive to biological interactions. The presence of two carbonyl groups (C=O) at the 2 and 6 positions enhances its reactivity and potential for forming complexes with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of adamantane derivatives, particularly against influenza viruses. This compound and its derivatives have been tested for efficacy against rimantadine-resistant strains of influenza A.

Efficacy Against Influenza A

In a study evaluating the antiviral activity of adamantane derivatives, including this compound, it was found that these compounds significantly inhibited the replication of various H1N1 strains. The following table summarizes the inhibitory concentrations (IC) observed for selected compounds:

| Virus Strain | IC (μM) |

|---|---|

| A/California/7/2009 (H1N1) | 11.3 |

| A/IIV-Orenburg/29-L/2016 (H1N1) | 20.1 |

These results indicate that this compound exhibits promising antiviral activity, particularly against strains that have developed resistance to traditional antiviral therapies like rimantadine .

Antimicrobial Activity

Beyond its antiviral properties, this compound has shown potential as an antimicrobial agent. In vitro studies have assessed its effectiveness against various bacterial strains.

Antibacterial Efficacy

The antimicrobial activity of adamantane derivatives was evaluated against Gram-positive and Gram-negative bacteria. The following table presents the minimum inhibitory concentrations (MIC) for selected derivatives:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Derivative 9 | 62.5 | Staphylococcus epidermidis |

| Derivative 14 | 125 | Escherichia coli |

| Derivative 15 | 1000 | Candida albicans |

These findings suggest that certain derivatives of this compound possess significant antibacterial properties, particularly against Staphylococcus epidermidis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Viral Inhibition : Adamantane compounds are known to interfere with viral ion channels, particularly the M2 protein in influenza viruses. This action disrupts viral replication and assembly .

- Membrane Interaction : The lipophilic nature of adamantane allows it to integrate into lipid membranes, potentially altering membrane dynamics and enhancing drug delivery efficiency .

Case Studies

Case Study 1: Influenza Treatment

A study involving BALB/c mice infected with a rimantadine-resistant influenza A virus demonstrated that treatment with adamantane derivatives resulted in a survival rate increase of up to 100% in treated groups compared to controls. The study highlighted the potential for these compounds to serve as effective alternatives in antiviral therapies .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that certain adamantane derivatives exhibited significant antibacterial activity without causing cytotoxic effects on human cell lines. This suggests a favorable therapeutic index for these compounds .

Propiedades

IUPAC Name |

adamantane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAKEDDKXHXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2=O)CC1C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192836 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39751-07-0 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing Adamantane-2,6-dione?

A1: this compound can be synthesized through various methods. One approach involves the oxidation of readily available adamantane. [, , ] Improvements to this synthesis, specifically focusing on the chromic oxidation of adamantanone, have been reported, offering an efficient route to this compound. [, , ]

Q2: What is the significance of the highly symmetrical structure of perfluorinated bisnoradamantane, a derivative of this compound?

A2: Perfluorinated bisnoradamantane, derived from this compound, exhibits a highly symmetrical structure. [] This symmetry leads to a simplified and easily interpretable splitting pattern in its 19F NMR spectrum, which is particularly useful for structural characterization. [] The long-range fluorine-fluorine virtual coupling observed in its 19F NMR spectra provides valuable insights into its unique structural features. []

Q3: How do transannular interactions influence the stereochemistry of 2,6-Diaminoadamantane salts, synthesized from this compound?

A3: Transannular interactions play a significant role in dictating the stereochemistry of 2,6-Diaminoadamantane salts derived from this compound. [] These interactions, similar to those observed in substituted cyclohexane systems, arise from the steric repulsion between axial substituents on the adamantane ring system. [] This steric hindrance influences the orientation of substituents, affecting the overall molecular geometry and potentially influencing its interactions with other molecules. []

Q4: Are there analytical methods available to assess the purity and quality of this compound and its derivatives?

A4: Yes, analytical techniques are crucial for evaluating this compound and its derivatives. For instance, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for quantifying impurities in kemantane, a derivative of this compound, ensuring its quality and safety as a drug substance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.